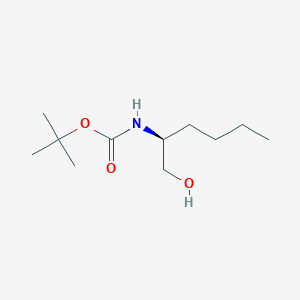

(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxyhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKPPJXOWKJHDP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate stands as a pivotal chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a protected amine and a primary alcohol on a stereodefined backbone, renders it a valuable synthon for the construction of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this compound, from its rational synthesis to its analytical characterization and potential applications. As a Senior Application Scientist, the following narrative is constructed not merely as a recitation of facts, but as a field-proven guide, emphasizing the causality behind experimental choices and ensuring that the described protocols are robust and reproducible.

Molecular Overview and Strategic Importance

This compound (CAS No. 116640-16-5) is a carbamate-protected derivative of the chiral amino alcohol (S)-2-amino-1-hexanol, also known as L-norleucinol. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is of strategic importance. The Boc group is stable under a wide range of nucleophilic and basic conditions, yet can be readily cleaved under mild acidic conditions, allowing for the selective unmasking of the amine for subsequent transformations. This orthogonality is a cornerstone of modern protecting group strategy in multi-step synthesis.

The inherent chirality at the C2 position, derived from the natural amino acid L-norleucine, makes this molecule a valuable precursor for the enantioselective synthesis of pharmaceutical agents and other biologically active compounds. The primary alcohol offers a versatile handle for further functionalization through oxidation, esterification, or etherification.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 116640-16-5 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₂₃NO₃ | ChemicalBook[1] |

| Molecular Weight | 217.31 g/mol | ChemicalBook[1] |

| Appearance | White to yellow solid | ChemicalBook[1] |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

Strategic Synthesis Pathway

The synthesis of this compound is most logically approached via a two-step sequence starting from the readily available and enantiopure amino acid, L-norleucine. This "chiral pool" approach is a robust and reliable strategy for the synthesis of chiral molecules.[2]

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow.

Step 1: Reduction of L-Norleucine to L-Norleucinol

The first critical step is the reduction of the carboxylic acid functionality of L-norleucine to a primary alcohol without affecting the amine group or the stereocenter.

Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful reducing agent capable of reducing carboxylic acids to alcohols. While other reducing agents exist, LiAlH₄ is particularly effective for this purpose. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water. The amine group of the amino acid must be protonated by the addition of a strong acid prior to the reduction to prevent it from reacting with the LiAlH₄. An alternative, and often preferable, approach is to first protect the amine group (e.g., as a Boc derivative), which also prevents side reactions and can improve solubility. However, for the sake of efficiency, a direct reduction of the amino acid salt is often employed.

Experimental Protocol (Adapted from analogous procedures for amino acid reduction):

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (LiAlH₄) (approximately 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0°C in an ice bath.

-

Substrate Addition: L-Norleucine (1.0 equivalent) is slowly added to the stirred suspension of LiAlH₄ in THF. This is an exothermic reaction and the addition should be controlled to maintain the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup). This procedure is critical for safety and for the formation of a granular precipitate of aluminum salts that can be easily filtered off.[3]

-

Purification: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2-amino-1-hexanol (L-norleucinol). Further purification can be achieved by vacuum distillation.

Step 2: Boc Protection of L-Norleucinol

The second step involves the selective protection of the primary amine of L-norleucinol with a tert-butoxycarbonyl (Boc) group.

Causality of Reagent Choice: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient reagent for the introduction of the Boc protecting group.[4] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and to facilitate the nucleophilic attack of the amine on the (Boc)₂O. The choice of solvent and base can be tailored to the specific substrate. For amino alcohols, a biphasic system or a polar aprotic solvent is often effective. The amine is significantly more nucleophilic than the alcohol, ensuring selective protection under appropriate conditions.

Experimental Protocol (Adapted from general procedures for Boc protection of amino alcohols):

-

Reaction Setup: (S)-2-amino-1-hexanol (1.0 equivalent) is dissolved in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran (THF).

-

Base Addition: A base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (1.5-2.0 equivalents), is added to the solution.

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) is added to the stirred mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The reaction is stirred for 12-24 hours, and its progress is monitored by TLC until the starting amino alcohol is consumed.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the butyl chain (triplet for the terminal CH₃, multiplets for the CH₂ groups), a multiplet for the chiral proton at C2, diastereotopic protons of the CH₂OH group, a broad singlet for the N-H proton, and a singlet for the nine protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the carbons of the butyl chain, the chiral carbon (C2), the hydroxymethyl carbon (C1), the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch, a sharp absorption around 3350 cm⁻¹ for the N-H stretch of the carbamate, a strong absorption around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate, and C-H stretching absorptions below 3000 cm⁻¹.[1][5] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like ESI, a protonated molecular ion peak [M+H]⁺ or a sodium adduct [M+Na]⁺. |

Applications in Drug Development and Research

This compound is a valuable chiral intermediate with significant potential in several areas of research and development:

-

Asymmetric Synthesis: Its primary application lies as a chiral building block for the synthesis of more complex enantiopure molecules. The stereocenter at C2 can be used to induce chirality in subsequent reactions.

-

Pharmaceutical Intermediates: Chiral amino alcohols are common structural motifs in a wide range of biologically active compounds, including certain antivirals, antibiotics, and cardiovascular drugs.[2] This compound serves as a precursor for the synthesis of such active pharmaceutical ingredients (APIs).

-

Ligand Synthesis: The bifunctional nature of the molecule allows for its incorporation into chiral ligands for asymmetric catalysis. The amine and alcohol can coordinate to metal centers, creating a chiral environment for a variety of transformations.

-

Peptidomimetics: The amino alcohol structure can be used as a surrogate for dipeptide units in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and bioavailability.

Conclusion

This technical guide has provided a comprehensive overview of this compound, a chiral building block of significant synthetic utility. By leveraging the principles of chiral pool synthesis and standard protection group chemistry, a robust and reproducible synthetic pathway has been outlined. The detailed discussion of the causality behind experimental choices and the inclusion of adapted, field-proven protocols are intended to empower researchers to confidently synthesize and utilize this valuable compound in their own research and development endeavors. The provided analytical framework will ensure the unambiguous characterization of the target molecule, upholding the principles of scientific integrity.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Rochester University. Workup: Aluminum Hydride Reduction. [Link]

-

UCLA Chemistry. IR: amines. [Link]

Sources

A Comprehensive Technical Guide to (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate (CAS: 116640-16-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Chiral Amino Alcohols

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is insatiable. These molecules serve as foundational synthons for a vast array of complex active pharmaceutical ingredients (APIs). Among these, N-protected amino alcohols, such as (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate, are of paramount importance. The inherent chirality and bifunctional nature of these compounds—possessing both a protected amine and a reactive hydroxyl group—offer medicinal chemists a versatile scaffold for constructing intricate molecular architectures with precise stereochemical control. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, characterization, and potential applications in drug discovery and development.

Physicochemical Properties and Structural Elucidation

This compound is a chiral organic compound featuring a butyl side chain, a carbamate-protected amine at the C-2 position, and a primary alcohol at the C-1 position. The tert-butoxycarbonyl (Boc) protecting group is a crucial feature, rendering the amine nucleophilicity inert under many reaction conditions while allowing for facile deprotection under acidic conditions.

| Property | Value | Source |

| CAS Number | 116640-16-5 | Internal Database |

| Molecular Formula | C₁₁H₂₃NO₃ | Internal Database |

| Molecular Weight | 217.31 g/mol | Internal Database |

| Appearance | Expected to be a solid or oil | General knowledge |

| Chirality | (S)-configuration | Internal Database |

Synthesis and Mechanistic Considerations

Recommended Synthetic Protocol: Boc Protection of (S)-(+)-2-Amino-1-hexanol

This procedure is based on the well-established methodology for the Boc-protection of amino alcohols.[1]

Reaction Scheme:

A plausible synthetic route.

Materials and Reagents:

-

(S)-(+)-2-Amino-1-hexanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-2-amino-1-hexanol (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of Base and Boc Anhydride: Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous dichloromethane. The base neutralizes the carbonic acid byproduct, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine. This removes the base and any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is important as water can hydrolyze the Boc anhydride.

-

Inert Atmosphere: Prevents reaction with atmospheric components, particularly important if sensitive reagents are used.

-

Controlled Temperature: The initial cooling to 0 °C mitigates the exothermic nature of the reaction, preventing the formation of byproducts.

-

Non-Nucleophilic Base: A non-nucleophilic base like triethylamine is used to avoid competition with the amino group in reacting with the Boc anhydride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. The following techniques are standard for this class of compound. While specific spectra for the target molecule are not available in the cited literature, representative data from analogous structures are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at approximately 1.4 ppm), the protons of the hexyl chain, the methine proton adjacent to the nitrogen, and the methylene protons of the hydroxymethyl group. The NH and OH protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the hexyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 218.17.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

O-H stretch: A broad band around 3300-3500 cm⁻¹

-

N-H stretch: A moderate band around 3300-3400 cm⁻¹

-

C-H stretch: Sharp bands around 2850-2960 cm⁻¹

-

C=O stretch (carbamate): A strong band around 1680-1700 cm⁻¹

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the synthesized compound, chiral HPLC is the method of choice. A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be used.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of its functional groups.

Synthetic utility of the core molecule.

-

Deprotection of the Amine: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine. This primary amine can then serve as a nucleophile in a variety of reactions, such as amide bond formation, alkylation, or reductive amination, to build larger molecular scaffolds.

-

Modification of the Hydroxyl Group: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing another point of synthetic diversification. It can also be converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions or participate in ether or ester formation.

The stereocenter at the C-2 position is preserved throughout these transformations, allowing for the synthesis of enantiomerically pure target molecules. Chiral 1,2-amino alcohols are key structural motifs in a number of drug classes, including protease inhibitors (e.g., in HIV and HCV therapies) and other antiviral agents.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its synthesis from the corresponding amino alcohol is straightforward, and its orthogonal protecting group strategy allows for a wide range of subsequent chemical modifications. While specific literature on this particular compound is sparse, its utility can be confidently inferred from the extensive body of research on analogous N-Boc protected amino alcohols. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral synthons will undoubtedly increase.

References

-

Alapour, S. (2017). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(1), pp. 23-25. [Link]

- Chengdu Daoheer Pharmaceutical Technology Co ltd. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.

-

Ferguson, G., & Lough, A. J. (2010). tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1694. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem Compound Database. [Link]

-

Bergström, J. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

-

Machado, A. H. L., & de Souza, R. O. M. A. (2014). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Journal of the Brazilian Chemical Society, 25(11), 1964-1991. [Link]

- Zhejiang Ausun Pharmaceutical Co Ltd. (2016). One kind synthesis(S)The method of 2 amino butanols. CN105481703B.

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-787. [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. [Link]

-

Barrow, J. C. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(4), M1728. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

-

Kim, H. K., & Lee, A. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Chemical Science, 15(25), 9635-9642. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2016). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Research on Chemical Intermediates, 42(6), 5785-5795. [Link]

-

Lely, J. A., & Vederas, J. C. (2007). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. The Journal of Organic Chemistry, 72(1), 227-230. [Link]

Sources

An In-depth Technical Guide to Chiral Amino Alcohols: Foundational Building Blocks in Asymmetric Synthesis and Drug Discovery

Abstract

Chiral amino alcohols represent a class of high-value organic compounds that are foundational to modern medicinal chemistry and asymmetric catalysis.[1] Their stereochemistry is frequently the determining factor for biological activity, making their efficient and enantioselective synthesis a paramount objective in both academic research and industrial process development.[1][2] This guide provides a comprehensive technical overview of the core synthetic strategies for producing enantiomerically pure amino alcohols, their application as powerful chiral catalysts, and their prevalence in marketed pharmaceuticals. We will delve into the causality behind key experimental choices, present detailed, validated protocols for cornerstone reactions, and summarize critical performance data to offer field-proven insights for researchers, chemists, and drug development professionals.

The Strategic Importance of Chirality in Amino Alcohols

Amino alcohols are bifunctional organic compounds containing both an amine and a hydroxyl group. When the carbon backbone incorporates one or more stereocenters, the molecule becomes chiral. The specific three-dimensional arrangement of these functional groups in a single enantiomer is the basis for highly selective interactions with chiral biological targets like enzymes and receptors, a principle that governs the efficacy and safety of numerous therapeutic agents.[1]

Enantiomerically pure 1,2-, 1,3-, and γ-amino alcohols are indispensable building blocks, or synthons, in the pharmaceutical industry.[1][3][4] They form the structural core of a vast array of drugs, including adrenergic receptor agonists (e.g., epinephrine, salbutamol), antivirals, and anticancer agents.[1][5] Beyond their role as structural components, they are also precursors to some of the most powerful and widely used chiral ligands and catalysts in asymmetric synthesis, enabling the creation of other complex chiral molecules with high fidelity.[3][6] Consequently, the development of robust, scalable, and highly stereoselective synthetic routes to these compounds is an area of continuous innovation.[3]

Core Strategies for the Enantioselective Synthesis of Chiral Amino Alcohols

The synthesis of chiral amino alcohols can be broadly categorized into two primary approaches: leveraging the "chiral pool" of naturally occurring molecules and employing catalytic asymmetric transformations on prochiral substrates. The choice of strategy is often dictated by factors such as the availability of starting materials, desired scale, and the specific stereochemical configuration required.

Chiral Pool Synthesis: A Direct and Reliable Approach

One of the most established and direct methods for synthesizing chiral amino alcohols is the derivatization of readily available, enantiomerically pure starting materials, most notably natural α-amino acids.[1][6] This strategy capitalizes on the inherent chirality of these natural products to produce target molecules with high optical purity.[1]

The fundamental transformation is the chemical reduction of the carboxylic acid moiety of an amino acid to a primary alcohol. This is a robust and well-understood process, making it a go-to method in many academic and industrial labs.

Causality of Experimental Choices: The selection of a potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃·SMe₂) is critical. LiAlH₄ is highly reactive and effective but requires stringent anhydrous conditions and a careful aqueous workup to quench excess reagent and hydrolyze the resulting aluminate salts. Borane complexes are often milder and can exhibit greater functional group tolerance, but may require elevated temperatures or longer reaction times. The protection of the amine group (e.g., as a carbamate) is sometimes employed to prevent side reactions, though direct reduction is often feasible.

Experimental Protocol: Synthesis of (S)-Phenylalaninol from L-Phenylalanine

This protocol describes the direct reduction of the carboxylic acid of L-Phenylalanine using a borane-dimethyl sulfide complex.

Objective: To prepare enantiomerically pure (S)-2-amino-3-phenyl-1-propanol.

Materials:

-

L-Phenylalanine (1 equivalent)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 3 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Nitrogen or Argon).

-

Suspension: L-Phenylalanine (e.g., 16.5 g, 100 mmol) is suspended in anhydrous THF (200 mL).

-

Addition of Reducing Agent: The suspension is cooled to 0 °C in an ice bath. The BH₃·SMe₂ solution (150 mL, 300 mmol) is added dropwise via an addition funnel over 1 hour. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is heated to reflux (~66 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is cooled to 0 °C, and MeOH (50 mL) is added slowly and carefully to quench the excess borane complex. Vigorous gas evolution will occur.

-

Workup: The solvent is removed under reduced pressure. The resulting residue is re-dissolved in 1 M HCl (100 mL) and stirred for 30 minutes to hydrolyze borate esters.

-

Basification & Extraction: The acidic aqueous solution is cooled to 0 °C and basified to pH > 12 with 1 M NaOH. The aqueous layer is then extracted with EtOAc (3 x 100 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude (S)-phenylalaninol can be purified by recrystallization or column chromatography to yield a white solid.

Catalytic Asymmetric Synthesis: The Modern Paradigm

While chiral pool synthesis is effective, it is limited by the availability of the starting materials. Catalytic asymmetric methods provide a more flexible and atom-economical approach, creating chirality from achiral or prochiral precursors.

The enantioselective reduction of α-amino ketones is a powerful method for accessing vicinal amino alcohols, which are prevalent motifs in pharmaceuticals.[5][7] This can be achieved through chemo-catalytic or bio-catalytic means.

-

Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral catalyst, typically a transition metal complex (e.g., Ruthenium or Rhodium), to transfer hydrogen from a simple hydrogen donor (like formic acid or isopropanol) to the ketone.[5] This approach avoids the need for high-pressure hydrogenation equipment, making it highly practical for laboratory settings.[5] A recent study demonstrated the synthesis of several 1,2-amino alcohol-containing drug molecules, including phenylephrine and denopamine, with enantioselectivities of >99% ee using a ruthenium-catalyzed ATH process.[5]

-

Biocatalytic Reductive Amination: Enzymes offer unparalleled selectivity under mild, aqueous conditions.[8][9] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[8][10] This one-step synthesis is highly efficient and environmentally benign, representing the cutting edge of chiral amine synthesis.[8][9]

Below is a diagram illustrating the primary synthetic routes.

Caption: High-level overview of major synthetic strategies.

| Method | Catalyst/Reagent | Substrate Type | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Reference |

| Chiral Pool | Stoichiometric Reductant (e.g., BH₃) | Amino Acids | >85% | >99% | High enantiopurity, low-cost starters | [1] |

| Asymmetric Transfer Hydrogenation | Chiral Ru-complex | α-Ketoamines | High | >99% | No high-pressure H₂, operational simplicity | [5] |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones | >90% | >99% | Mild aqueous conditions, high selectivity | [8],[9] |

| Chromium-Catalyzed Cross-Coupling | Chiral Cr-complex | Aldehydes + Imines | Good | up to 99% | Novel bond formation, modularity | [3] |

Chiral Amino Alcohols as Catalysts: The Corey-Bakshi-Shibata (CBS) Reduction

Beyond their role as building blocks, chiral amino alcohols are instrumental as precursors to powerful chiral catalysts.[6] Perhaps the most iconic application is in the Corey-Bakshi-Shibata (CBS) reduction, which enables the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[11][12]

The active catalyst is a chiral oxazaborolidine, formed in situ from a chiral amino alcohol (often derived from the amino acid proline) and a borane source.[13][14] This catalyst coordinates to both the borane reducing agent and the ketone substrate, holding them in a rigid, chiral conformation that directs the hydride transfer to one specific face of the carbonyl, leading to high enantioselectivity.[12]

Causality of the Mechanism: The success of the CBS reduction hinges on the formation of a well-defined transition state. The oxazaborolidine acts as a chiral Lewis acid, activating the ketone. The sterically demanding substituent on the amino alcohol (e.g., the diphenylmethyl group in the catalyst derived from diphenylprolinol) effectively shields one face of the ketone, forcing the borane-hydride to approach from the less hindered face. This steric control is the origin of the high enantioselectivity.

Caption: Catalytic cycle of the CBS reduction.

Experimental Protocol: CBS Reduction of Acetophenone

Objective: To prepare (R)-1-phenylethanol with high enantioselectivity.

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene, 0.1 equivalents)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 0.6 equivalents)

-

Acetophenone (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Catalyst Addition: A dry 250 mL flask under an inert atmosphere is charged with the (R)-CBS catalyst solution (e.g., 10 mL, 10 mmol).

-

Substrate Addition: The flask is cooled to 0 °C. A solution of acetophenone (12.0 g, 100 mmol) in anhydrous THF (50 mL) is added.

-

Borane Addition: The BH₃·SMe₂ solution (30 mL, 60 mmol) is added dropwise over 30 minutes, maintaining the temperature below 5 °C. Causality: The borane first coordinates with the CBS catalyst. Slow addition prevents a rapid, uncontrolled reduction.

-

Reaction: The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC until the acetophenone is consumed.

-

Quenching: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of MeOH (20 mL).

-

Workup: The mixture is diluted with diethyl ether (100 mL) and washed sequentially with 1 M HCl (50 mL), water (50 mL), and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over MgSO₄, filtered, and the solvent is removed by rotary evaporation.

-

Purification & Analysis: The crude alcohol can be purified by distillation or column chromatography. The enantiomeric excess (ee) must be determined by chiral HPLC or GC analysis. Self-Validation: A high ee (>95%) confirms the integrity of the catalytic system and the protocol.

Applications in Approved Pharmaceuticals

The structural motif of a chiral amino alcohol is present in a multitude of FDA-approved drugs, underscoring its importance in medicinal chemistry. The specific stereoisomer is often crucial for the drug's therapeutic effect and for avoiding off-target effects associated with the other enantiomer.[2]

| Drug Name | Therapeutic Use | Chiral Amino Alcohol Structure | Reference |

| Epinephrine | Anaphylaxis, Cardiac Arrest | (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol | [5] |

| (R)-Salbutamol | Asthma, COPD (β₂-agonist) | (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol | [5] |

| (R)-Phenylephrine | Decongestant, Hypotension | (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol | [5] |

| Denopamine | Catecholamine Neurotransmitter | (R)-4-(2-((3,4-dimethoxyphenethyl)amino)-1-hydroxyethyl)phenol | [5] |

| Ethambutol | Antituberculosis | (S,S)-N,N'-bis(1-hydroxybutan-2-yl)ethane-1,2-diamine | [10] |

Conclusion and Future Outlook

Chiral amino alcohols are undeniably cornerstone building blocks in the landscape of modern organic synthesis and drug development. Their value is twofold: as integral structural components of bioactive molecules and as highly effective precursors to chiral catalysts that enable a broad range of asymmetric transformations.

The evolution from classical chiral pool synthesis to highly sophisticated chemo- and biocatalytic methods reflects a continuous drive for greater efficiency, sustainability, and molecular diversity. As our understanding of catalysis deepens and our ability to engineer enzymes improves, the toolkit for synthesizing these vital compounds will continue to expand. For researchers and professionals in drug development, a mastery of the synthesis and application of chiral amino alcohols is not just advantageous—it is essential for innovating the next generation of stereochemically pure therapeutics.

References

-

Kommavarapu, P. et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

-

Tong, F. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Westlake University (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. Available at: [Link]

-

Tong, F. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9. Available at: [Link]

-

Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

-

Lou, S. & Schaus, S. E. (2008). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(6), 1278-1305. Available at: [Link]

-

SCI (2009). Boron Reagents for Asymmetric Synthesis. SCI. Available at: [Link]

-

Mangas-Sanchez, J. et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]

-

Periasamy, M. et al. (2007). Syntheses of 1,2-Amino Alcohols and Their Applications for Oxazaborolidine Catalyzed Enantioselective Reduction of Aromatic Ketones. Australian Journal of Chemistry, 60(4), 282-287. Available at: [Link]

-

Wang, Z. et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(21), 6376-6382. Available at: [Link]

-

Naydenova, E. et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules, 26(22), 6969. Available at: [Link]

-

Foley, D. J. & Maguire, A. R. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 30-47. Available at: [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

-

Brown, H. C. & Jadhav, P. K. (1984). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. Journal of Organic Chemistry. Available at: [Link]

-

Pálvölgyi, A. et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 23(17), 6659-6663. Available at: [Link]

-

Schuppe, A. W. et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 143(32), 12491-12497. Available at: [Link]

-

Yadav, R. et al. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. ChemistrySelect, 8(29). Available at: [Link]

-

Brown, H. C. (1986). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 58(5), 665-676. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 4. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 7. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 9. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CBS Catalysts [sigmaaldrich.com]

- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 13. connectsci.au [connectsci.au]

- 14. insuf.org [insuf.org]

Methodological & Application

Synthesis of (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate protocol

An Application Note and Protocol for the Synthesis of (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable chiral building block in pharmaceutical and medicinal chemistry. Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of biologically active molecules and approved drugs.[1][2] The protocol herein details a reliable two-step synthetic sequence starting from the readily available chiral pool amino acid, L-norleucine ((S)-2-aminohexanoic acid). The synthesis involves the protection of the amine functionality with a tert-butoxycarbonyl (Boc) group, followed by the selective reduction of the carboxylic acid to a primary alcohol. This guide explains the causality behind procedural choices, provides detailed, step-by-step instructions, and outlines critical safety and characterization protocols to ensure a reproducible and safe laboratory execution.

Introduction and Scientific Principle

This compound is a bifunctional molecule featuring a primary alcohol and an acid-labile Boc-protected amine.[3] This orthogonal arrangement allows for selective chemical manipulation at either functional group, making it a versatile synthon for constructing complex molecular architectures.[3] The synthesis of enantiomerically pure vicinal amino alcohols is a significant focus in organic chemistry due to their prevalence in natural products and pharmaceuticals.[4][5]

The strategy employed in this protocol leverages the "chiral pool," using a naturally occurring enantiopure starting material, L-norleucine, to ensure the stereochemical integrity of the final product. The synthesis proceeds in two key stages:

-

N-Boc Protection: The amino group of L-norleucine is protected using di-tert-butyl dicarbonate (Boc₂O). The amine is inherently more nucleophilic than the carboxylate anion (under basic conditions), allowing for selective N-acylation.[6] The Boc group is chosen for its stability under a wide range of conditions (e.g., basic, nucleophilic) while being easily removable under mild acidic conditions, a cornerstone of modern protecting group strategy.[7][8]

-

Carboxylic Acid Reduction: The carboxylic acid of the N-Boc protected amino acid is reduced to a primary alcohol. Direct reduction of a carboxylic acid with sodium borohydride (NaBH₄) is typically inefficient. Therefore, the carboxylic acid is first activated in situ by converting it into a mixed anhydride using ethyl chloroformate. This highly electrophilic intermediate is then readily reduced by the mild hydride donor, NaBH₄, to furnish the desired amino alcohol.

This sequence is designed to be robust, high-yielding, and scalable for typical laboratory settings.

Reaction Schematics and Mechanism

Overall Synthetic Workflow

The two-step synthesis transforms L-norleucine into the target compound.

Caption: Overall 2-step synthetic workflow.

Mechanism of N-Boc Protection

The protection reaction proceeds via nucleophilic acyl substitution on the Boc anhydride.

Sources

- 1. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

The Strategic Application of Boc-L-norleucinol in Contemporary Drug Design and Discovery

<APPLICATION NOTE & PROTOCOLS >

Abstract

This guide provides a detailed exploration of Boc-L-norleucinol, a pivotal chiral building block in modern medicinal chemistry. We delve into its strategic applications, emphasizing its role in the synthesis of peptidomimetics, protease inhibitors, and other complex therapeutic agents. The document offers field-proven insights into experimental design, detailed step-by-step protocols for its incorporation into molecular scaffolds, and robust methods for the characterization of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Boc-L-norleucinol to accelerate their research and development pipelines.

Introduction: The Significance of Boc-L-norleucinol in Medicinal Chemistry

Boc-L-norleucinol, the N-tert-butoxycarbonyl protected form of L-norleucinol, is a non-proteinogenic amino alcohol that has emerged as a critical component in the design of novel therapeutics. Its unique structural features—a linear, unbranched, and non-polar side chain—offer distinct advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Unlike its natural counterparts, such as leucine, the norleucinol moiety can enhance metabolic stability by resisting enzymatic degradation. The Boc protecting group facilitates its use in standard peptide synthesis protocols, allowing for controlled and selective reactions.[1]

The chirality of Boc-L-norleucinol is of paramount importance in drug design, as biological targets are inherently chiral, and stereochemistry plays a crucial role in drug-receptor interactions.[] Its application spans a wide range of therapeutic areas, including the development of antiviral agents, particularly protease inhibitors, where it can mimic natural amino acid residues while conferring improved properties.[3] This guide will elucidate the practical applications of Boc-L-norleucinol, providing both the theoretical underpinnings and the practical methodologies for its effective utilization.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of Boc-L-norleucinol is essential for its effective application.

Table 1: Physicochemical Properties of Boc-L-norleucinol

| Property | Value | Source |

| Molecular Formula | C11H23NO3 | [1] |

| Molecular Weight | 217.31 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | ≥ 98% | [1] |

| Optical Rotation | [α]D20 = -26 to -29º (c=2 in MeOH) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Boc-L-norleucinol is typically synthesized from its parent amino acid, L-norleucine. The synthesis involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol. This process yields the desired chiral amino alcohol, ready for use in further synthetic steps.

Core Applications in Drug Design and Discovery

A Versatile Chiral Building Block

Boc-L-norleucinol serves as a fundamental chiral building block in the synthesis of complex organic molecules.[] Its defined stereochemistry is crucial for creating enantiomerically pure compounds, which is a critical requirement for modern pharmaceuticals to minimize off-target effects and improve therapeutic indices.[5] The hydroxyl group can be further functionalized or used as a handle for attachment to other molecular scaffolds, while the Boc-protected amine allows for its seamless integration into peptide synthesis workflows.[6]

Peptidomimetics and Protease Inhibitors

One of the most significant applications of Boc-L-norleucinol is in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of non-natural amino alcohols like Boc-L-norleucinol into peptide sequences can disrupt the natural proteolytic cleavage sites, thereby increasing the in vivo half-life of the therapeutic agent.[3]

In the context of protease inhibitors, particularly for viruses like HIV and SARS-CoV-2, Boc-L-norleucinol can be used to construct isosteres that mimic the transition state of peptide bond cleavage.[7][8] This allows for potent and selective inhibition of the target protease. For example, the hydroxyethylamine isostere, a key pharmacophore in many protease inhibitors, can be synthesized using chiral amino alcohols like Boc-L-norleucinol as starting materials.[9]

Figure 1: A diagram illustrating the role of Boc-L-norleucinol in the drug design workflow.

Experimental Protocols

The following protocols are provided as a guide for the incorporation of Boc-L-norleucinol into a peptide sequence using solid-phase peptide synthesis (SPPS) and its use in the synthesis of a model protease inhibitor fragment.

Protocol 1: Incorporation of Boc-L-norleucinol into a Peptide Backbone via SPPS

This protocol outlines the manual coupling of Boc-L-norleucinol to a resin-bound peptide using standard Boc chemistry.

Materials:

-

MBHA resin pre-loaded with the C-terminal amino acid

-

Boc-L-norleucinol

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Nitrogen gas for agitation

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), then for 20 minutes to remove the Boc protecting group from the N-terminal amino acid.[10]

-

Washes: Wash the resin with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and DMF (3 x 5 mL).

-

Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes. Wash with DMF (3 x 5 mL).

-

Coupling Reaction:

-

In a separate vial, dissolve Boc-L-norleucinol (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in a minimal amount of DMF.

-

Pre-activate for 5 minutes.

-

Add the activated solution to the resin.

-

Agitate with nitrogen for 2-4 hours at room temperature.

-

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washes: Once the reaction is complete, wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (2 x 5 mL).

-

Drying: Dry the resin under vacuum.

Figure 2: Workflow for the solid-phase synthesis incorporation of Boc-L-norleucinol.

Protocol 2: Synthesis of a Boc-L-norleucinol-derived Epoxide

This protocol describes the synthesis of a key intermediate for certain protease inhibitors, an epoxide derived from Boc-L-norleucinol.

Materials:

-

Boc-L-norleucinol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Oxidation to Aldehyde:

-

Dissolve Boc-L-norleucinol (1 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add Dess-Martin periodinane (1.5 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate.

-

Extract with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by silica gel chromatography.

-

-

Epoxidation:

-

To a suspension of trimethylsulfoxonium iodide (1.5 eq.) in anhydrous DMSO, add sodium hydride (1.5 eq.) at room temperature under nitrogen.

-

Stir for 1 hour until the evolution of hydrogen ceases.

-

Cool the resulting ylide solution to 0 °C.

-

Add a solution of the aldehyde from the previous step (1 eq.) in anhydrous DMSO dropwise.

-

Stir at room temperature for 2-3 hours.

-

Quench the reaction by pouring it into ice-water.

-

Extract with ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude epoxide by silica gel chromatography.

-

Characterization of Boc-L-norleucinol Derivatives

The successful synthesis of Boc-L-norleucinol-containing compounds must be confirmed by rigorous analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of purity. | Characteristic peaks for the Boc group, the norleucine side chain, and the alcohol/modified functional group. |

| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak corresponding to the expected mass of the derivative. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and enantiomeric excess (with a chiral column). | A single major peak indicating high purity. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of key functional groups. | Characteristic stretches for N-H, C=O (carbamate), and O-H bonds. |

Conclusion and Future Perspectives

Boc-L-norleucinol has established itself as an indispensable tool in the arsenal of medicinal chemists. Its unique combination of non-polarity, chirality, and synthetic versatility makes it an ideal building block for the creation of next-generation therapeutics with improved pharmacological profiles.[3] As our understanding of disease pathways becomes more sophisticated, the rational design of drugs incorporating such non-natural moieties will continue to be a key strategy in overcoming challenges such as drug resistance and metabolic instability. Future applications may see the use of Boc-L-norleucinol in the development of novel antibiotics, anticancer agents, and therapies for neurodegenerative diseases, further solidifying its importance in the field of drug discovery.

References

-

AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]

-

Gao, Y., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Bioorganic & Medicinal Chemistry, 74, 117036. [Link]

-

PubChem. Boc-L-leucinol. [Link]

-

Ghosh, A. K., et al. (2016). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 116(20), 11357-11403. [Link]

- Fields, G. B. (Ed.). (1997). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Academic Press.

- Banerjee, R., et al. (2021). Potential SARS-CoV-2 main protease inhibitors. Drug Discovery Today, 26(4), 804-816.

-

Oh, S., et al. (2018). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry, 61(15), 6520-6533. [Link]

- Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis.

-

Pápai, Z., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 896. [Link]

-

Ilina, T., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. International Journal of Molecular Sciences, 22(17), 9203. [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

- Kudo, E., et al. (2013). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2851-2856.

-

Fedorov, S. V., et al. (2023). Methods of Analysis and Identification of Betulin and Its Derivatives. Molecules, 28(16), 5991. [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

- Pîrnău, A., et al. (2023). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 28(21), 7356.

-

Galasiti, K., et al. (2019). Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors. Viruses, 11(3), 205. [Link]

-

Ghosh, A. K., et al. (2009). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 52(23), 7472-7484. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-L-leucinol | C11H23NO3 | CID 7018766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

Application Note: A Senior Application Scientist's Guide to Chiral HPLC Method Development for Enantiomeric Excess Determination of Amino Alcohols

Abstract

This comprehensive guide provides a detailed framework for the development and validation of chiral High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of enantiomeric excess (e.e.) of amino alcohols. Drawing from established principles and field-proven insights, this document elucidates the critical aspects of chiral stationary phase selection, mobile phase optimization, and, where necessary, derivatization strategies. Detailed protocols and troubleshooting guidance are provided to empower researchers, scientists, and drug development professionals to establish robust and reliable chiral separation methods.

Introduction: The Imperative of Enantiomeric Purity in Amino Alcohols

Amino alcohols are a pivotal class of organic compounds, serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and chiral catalysts.[1] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological, toxicological, and catalytic activities.[2] Consequently, the ability to accurately quantify the enantiomeric excess of amino alcohol preparations is a critical requirement in research, development, and quality control.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as the most powerful and versatile technique for the separation and quantification of enantiomers.[3] This guide provides a systematic approach to developing and validating chiral HPLC methods tailored for amino alcohols, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducible results.

The Foundation: Principles of Chiral Recognition in HPLC

The separation of enantiomers by chiral HPLC is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] For a successful separation, there must be a discernible difference in the stability of these diastereomeric complexes, leading to different retention times for the two enantiomers. This chiral recognition is governed by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions. The "three-point interaction model" is a foundational concept, suggesting that a minimum of three simultaneous interactions between the chiral selector and at least one of the enantiomers is necessary for chiral recognition.[5]

Strategic Method Development: A Step-by-Step Protocol

A systematic approach to method development is crucial for efficiently achieving optimal enantiomeric separation. The following workflow outlines the key stages, from initial screening to final method validation.

Figure 1: A systematic workflow for chiral HPLC method development.

Phase 1: Strategic Screening

The choice of the CSP is the most critical factor in achieving chiral separation.[6] For amino alcohols, several classes of CSPs have demonstrated broad applicability. The selection process is often empirical, but an informed choice can be made based on the structural features of the analyte.[3]

Table 1: Common Chiral Stationary Phases for Amino Alcohol Separation

| CSP Class | Chiral Selector | Common Trade Names | Typical Mobile Phases | Mechanism of Interaction |

| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OD, Chiralpak® AD, Lux® Cellulose-2 | Normal Phase, Polar Organic, Reversed Phase | Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric inclusion.[6][7] |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | CHIROBIOTIC® T, V | Polar Ionic, Polar Organic, Reversed Phase | Ionic interactions, hydrogen bonding, inclusion complexation.[8] |

| Pirkle-type | π-electron acceptor/donor moieties (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | Pirkle 1-J, Whelk-O® 1 | Normal Phase | π-π interactions, hydrogen bonding, dipole-dipole interactions.[9][10] |

| Ligand Exchange | Amino acid coated with a metal ion (e.g., Cu²⁺) | Chiralpak® MA(+), WH | Reversed Phase (aqueous buffers with metal salts) | Formation of diastereomeric metal complexes.[5] |

Expert Insight: For novel amino alcohols, a screening approach using columns from different classes (e.g., a polysaccharide, a macrocyclic glycopeptide, and a Pirkle-type CSP) is highly recommended to increase the probability of finding a successful separation.

The mobile phase composition significantly influences retention and enantioselectivity. A preliminary screening with a few standard mobile phase systems is an efficient starting point.

Table 2: Initial Mobile Phase Screening Conditions

| Mode | Mobile Phase Composition | Typical Analytes |

| Normal Phase (NP) | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) (e.g., 90:10, 80:20 v/v) | Non-polar to moderately polar amino alcohols. |

| Polar Organic (PO) | Acetonitrile (ACN) or Methanol (MeOH) with additives | Polar amino alcohols. |

| Reversed Phase (RP) | Water / ACN or MeOH with buffers (e.g., ammonium acetate, phosphate) | Ionizable and highly polar amino alcohols.[5] |

Phase 2: Method Optimization

Once initial separation is observed, the next step is to optimize the resolution (Rs), analysis time, and peak shape.

-

Organic Modifier Percentage: Fine-tune the ratio of the strong eluting solvent (e.g., IPA in NP, ACN in RP). A lower percentage of the strong solvent generally increases retention and can improve resolution.

-

Additives: For basic amino alcohols, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase in normal phase mode can significantly improve peak shape and resolution. For acidic impurities or zwitterionic behavior, acidic additives (e.g., 0.1% trifluoroacetic acid or formic acid) in reversed-phase mode can be beneficial.[5]

Column temperature can affect enantioselectivity. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to better resolution.[5] However, this may also lead to broader peaks and longer analysis times. It is advisable to evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C).

While flow rate does not typically alter enantioselectivity, it affects analysis time and efficiency. A lower flow rate can lead to better peak resolution but will increase the run time.

Phase 3: Method Validation

A fully developed chiral HPLC method must be validated to ensure its suitability for its intended purpose. Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[11][12]

Table 3: Key Method Validation Parameters

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

When Direct Separation is Challenging: The Role of Derivatization

For some amino alcohols, direct enantiomeric separation can be challenging due to weak interactions with the CSP or poor chromophores for UV detection. In such cases, pre-column derivatization can be a powerful strategy.[8] Derivatization converts the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral HPLC column.[9] Alternatively, derivatization with an achiral reagent can introduce a strongly UV-absorbing or fluorescent tag, enhancing detection sensitivity.[6]

Protocol: Pre-column Derivatization with a Chiral Reagent

This protocol provides a general procedure for the derivatization of an amino alcohol with a chiral isocyanate.

-

Reagent Preparation: Prepare a solution of the chiral derivatizing agent (e.g., (R)-1-(1-naphthyl)ethyl isocyanate) in an aprotic solvent such as dichloromethane or acetonitrile.

-

Sample Preparation: Dissolve a known amount of the amino alcohol sample in the same aprotic solvent.

-

Reaction: Mix the amino alcohol solution with a slight excess of the derivatizing agent solution. Add a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.[14] Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

-

Quenching (if necessary): Add a small amount of a primary or secondary amine (e.g., butylamine) to react with any excess derivatizing agent.

-

Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system equipped with an achiral reversed-phase column (e.g., C18).

Figure 2: General workflow for pre-column derivatization.

Data Analysis and Calculation of Enantiomeric Excess

The enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It is calculated from the peak areas of the two enantiomers in the chromatogram.

Formula for Enantiomeric Excess (% e.e.):

% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

-

Area₁ is the peak area of the major enantiomer.

-

Area₂ is the peak area of the minor enantiomer.

It is crucial to ensure that the peaks are well-resolved (baseline separation, Rs > 1.5) for accurate integration and calculation of the e.e.

Troubleshooting Common Issues in Chiral HPLC

Table 4: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No separation | - Inappropriate CSP. - Incorrect mobile phase. | - Screen different classes of CSPs. - Try different mobile phase modes (NP, RP, PO). |

| Poor resolution | - Mobile phase composition is not optimal. - High temperature. - High flow rate. | - Optimize the organic modifier percentage and additives. - Lower the column temperature. - Reduce the flow rate. |

| Poor peak shape (tailing or fronting) | - Secondary interactions with the stationary phase. - Sample overload. | - Add a mobile phase modifier (acidic or basic). - Reduce the injection volume or sample concentration. |

| Irreproducible retention times | - Inadequate column equilibration. - Mobile phase instability. | - Ensure sufficient column equilibration time between runs. - Prepare fresh mobile phase daily. |

Conclusion: Ensuring Chiral Purity with Confidence

The development of a robust chiral HPLC method for the determination of the enantiomeric excess of amino alcohols is a meticulous but achievable process. By adopting a systematic approach that combines a sound understanding of the principles of chiral separation with empirical screening and optimization, researchers can establish reliable and accurate analytical methods. This guide provides the foundational knowledge and practical protocols to empower scientists to tackle the challenges of chiral analysis with confidence, ultimately ensuring the quality and stereochemical integrity of these vital chemical entities.

References

-

Zhang, T., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information. [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Analytical and Bioanalytical Chemistry. [Link]

-

Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

-

orochemtech. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

-

Chernobrovkin, M. G., et al. (2012). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

-

Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]

-

Hyun, M. H. (2012). Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Technology Networks. [Link]

-

ChiralPedia. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. ChiralPedia. [Link]

-

Reddy, B. et al. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

-

Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

-

Ilisz, I., et al. (2014). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. [Link]

-

Chemistry For Everyone. (2025). How Does Chiral Chromatography Work?. YouTube. [Link]

-

Dong, M. W. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

-

Li, S., et al. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

-

Phenomenex. The Chiral Notebook. [Link]

-

Li, X., et al. (2012). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Boc-L-norleucinol